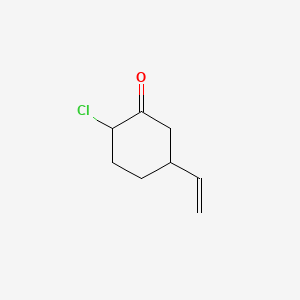

Cyclohexanone, 2-chloro-5-ethenyl-

Description

Cyclohexanone, 2-chloro-5-ethenyl- (C₈H₁₁ClO; molecular weight ~158.62 g/mol) is a substituted cyclohexanone derivative featuring a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 5-position.

Synthesis: Substituted cyclohexanones are typically synthesized via base-catalyzed aldol condensation, as seen in curcumin analogue preparation (e.g., diarylpentanoids like MS49) . For chloro-substituted derivatives, halogenation or substitution reactions are plausible. For instance, 2-chlorocyclopentanone reacts with diphenylphosphine (DPP) to form adducts, suggesting analogous reactivity for 2-chloro-5-ethenylcyclohexanone .

Applications: Cyclohexanone derivatives are pivotal in pharmaceuticals, fragrances, and polymer industries. The chloro and ethenyl groups may enhance reactivity in catalytic systems (e.g., quinoline synthesis) or modify physical properties for specialized solvents .

Properties

Molecular Formula |

C8H11ClO |

|---|---|

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-chloro-5-ethenylcyclohexan-1-one |

InChI |

InChI=1S/C8H11ClO/c1-2-6-3-4-7(9)8(10)5-6/h2,6-7H,1,3-5H2 |

InChI Key |

WGIIWSMUUUNAID-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCC(C(=O)C1)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Cyclohexanone to 2-Chlorocyclohexanone

A fundamental step in preparing chlorinated cyclohexanone derivatives is the chlorination of cyclohexanone to form 2-chlorocyclohexanone, which serves as a key intermediate. This is typically achieved by introducing chlorine gas into cyclohexanone under controlled temperature and stirring conditions.

- Process details :

- Chlorine gas is introduced at a controlled rate (e.g., 71 g/hour for 4 hours).

- Reaction temperature is maintained between 0 °C and 25 °C.

- After chlorination, the mixture is allowed to settle, and the organic layer is separated and neutralized.

- The yield of 2-chlorocyclohexanone can reach approximately 82% with a purity greater than 98% by gas chromatography (GC).

This step is critical as it introduces the chlorine atom at the 2-position of the cyclohexanone ring, setting the stage for further functionalization.

Introduction of the Ethenyl Group at the 5-Position

The 5-ethenyl substituent (vinyl group) can be introduced via functionalization reactions on the chlorinated cyclohexanone intermediate. While direct literature on the exact preparation of 2-chloro-5-ethenylcyclohexanone is scarce, analogous methods from related compounds suggest:

- Use of vinylation reactions or alkenylation at the 5-position through organometallic intermediates or via substitution of a suitable leaving group.

- Employing cyclization or ring modification techniques where the ethenyl group is introduced prior to or after chlorination.

Chlorination and Cyclization Using Phosphorus Oxychloride and Related Reagents

Several patents describe the use of chlorinating cyclization reagents such as phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), and phosgene derivatives to achieve chlorination and ring closure reactions in related compounds.

- These reagents enable chlorination addition and cyclization in a single or two-step process.

- The reaction is typically conducted in solvents like toluene, chlorobenzene, dichloroethane, or petroleum ether .

- Reaction temperatures are controlled between -5 °C and 25 °C during chlorination, followed by heating for cyclization.

- After reaction completion, quenching with water, neutralization, washing, and solvent removal yields the chlorinated product with high purity (≥95%).

Solvent and Catalyst Effects

- Solvents : Aromatic hydrocarbons such as toluene, xylene, chlorobenzene, and halogenated aromatics like 1,2,4-trichlorobenzene are preferred to dissolve intermediates and control reaction rates.

- Catalysts : Organic bases or hydrogen halides are commonly used to catalyze cyclization and chlorination steps.

- Optimal molar ratios of reagents and solvents are critical, for example, molar ratios of chlorinating reagent to intermediate range from 0.2 to 1.1, with an optimal range of 0.3 to 0.8.

Comparative Data Table of Key Preparation Parameters

| Parameter | Details/Range | Notes |

|---|---|---|

| Starting Material | Cyclohexanone | Purity >99% preferred |

| Chlorinating Agent | Cl2 gas, POCl3, PCl3, PCl5, phosgene | Chlorination and cyclization |

| Solvents | Toluene, chlorobenzene, dichloroethane, 1,2,4-trichlorobenzene | Solvent choice affects yield and purity |

| Reaction Temperature (chlorination) | -5 °C to 25 °C | Controls selectivity |

| Reaction Temperature (cyclization) | 80 °C to 130 °C | Heating promotes ring closure |

| Molar Ratios (chlorinating agent:intermediate) | 0.2 - 1.1 (optimal 0.3 - 0.8) | Ensures complete reaction |

| Reaction Time | 1 - 10 hours | Depending on step and scale |

| Purity of Final Product | ≥95% (by GC) | Achieved by distillation under reduced pressure |

| Yield | 80% - 90% | Depends on process optimization |

Research Findings and Observations

- The chlorination of cyclohexanone to 2-chlorocyclohexanone is efficient and yields high purity products suitable for further functionalization.

- The use of phosphorus oxychloride and related reagents enables simultaneous chlorination and cyclization, minimizing by-products and improving yield.

- Control of reaction temperature and solvent system is critical to avoid over-chlorination or decomposition.

- The vinylation (ethenylation) step at the 5-position requires careful selection of reagents and conditions, often involving multi-step synthesis or organometallic catalysis, though specific detailed protocols for 2-chloro-5-ethenylcyclohexanone are less documented in public patents and literature.

- Purification steps such as quenching, neutralization, washing, and vacuum distillation are essential to isolate the product with high purity and yield.

The preparation of Cyclohexanone, 2-chloro-5-ethenyl- involves a multi-step synthetic approach beginning with selective chlorination of cyclohexanone to 2-chlorocyclohexanone, followed by introduction of the ethenyl group at the 5-position. Chlorination and cyclization reactions employing reagents like phosphorus oxychloride in aromatic solvents are well-established for related compounds and provide a foundation for this synthesis. Control of reaction parameters and purification techniques are key to achieving high purity and yield.

While specific detailed procedures for the 5-ethenyl substitution are limited in available patents, the combination of chlorination, cyclization, and vinylation strategies from related chemical processes offers a robust framework for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-chloro-5-ethenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-chloro-5-ethenyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-chloro-5-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects on biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

Substituents significantly alter physical properties. A comparison of key derivatives is summarized below:

Key Observations :

Reactivity and Chemical Behavior

Catalytic Reactions

Substituted cyclohexanones exhibit varied reactivity in catalytic systems. For example:

- Quinoline Synthesis: Cyclohexanone derivatives with methyl or phenyl substituents achieve near-complete conversion in microwave-assisted reactions, while electron-withdrawing groups (e.g., Cl) may slow reactivity due to reduced nucleophilicity .

- Adduct Formation: 2-Chlorocyclopentanone reacts with DPP to form stereoisomeric adducts, suggesting that 2-chloro-5-ethenylcyclohexanone could undergo similar nucleophilic additions .

Thermal Stability

Vapor-liquid equilibrium (VLE) data for cyclohexanone homologues indicate that chlorine substituents may complicate separation processes due to increased polarity and azeotrope formation . COSMO-RS models predict activity coefficients more accurately than UNIFAC for polar derivatives, critical for industrial distillation .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-ethenylcyclohexanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted cyclohexanones often employs Friedel-Crafts acylation or Robinson annulation. For 2-chloro-5-ethenylcyclohexanone, Friedel-Crafts acylation using chloro-substituted acyl chlorides and cyclohexanone derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is a viable route . Reaction optimization should consider:

- Catalyst Loading : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic activation but may increase side reactions.

- Temperature : Controlled heating (40–60°C) balances reaction rate and selectivity.

- Solvent Choice : Dichloromethane or toluene minimizes competing hydrolysis.

Comparative efficiency can be evaluated via HPLC or GC-MS to quantify intermediates and byproducts .

Q. Which spectroscopic and computational techniques are most reliable for characterizing 2-chloro-5-ethenylcyclohexanone?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine and ethenyl substituents via characteristic shifts (e.g., chloro groups at δ 6–7 ppm in ¹H NMR; ethenyl protons as doublets near δ 5–6 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) predict electronic structures and vibrational spectra, validated against experimental data .

Advanced Research Questions

Q. How can mechanistic contradictions in the oxidation pathways of 2-chloro-5-ethenylcyclohexanone be resolved?

Methodological Answer: Conflicting data on oxidation products (e.g., ketones vs. carboxylates) can arise from competing radical or electrophilic pathways. To address this:

- In Situ FTIR/ATR Analysis : Monitor intermediate species (e.g., peroxides, enolates) during photocatalytic or thermal oxidation .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish hydrogen-abstraction vs. electron-transfer mechanisms.

- Computational Modeling : Transition-state analysis with M06-2X/cc-pVTZ identifies energetically favorable pathways .

Q. What computational strategies improve the accuracy of thermodynamic property predictions for halogenated cyclohexanones?

Methodological Answer:

- Exchange-Correlation Functionals : Combine exact exchange (e.g., Becke88) with empirical dispersion corrections to account for halogen-induced van der Waals interactions .

- Basis Sets : Use augmented basis sets (e.g., aug-cc-pVDZ) for chlorine atoms to capture polarization effects.

- Solvent Models : Include implicit solvation (e.g., COSMO) to simulate solvent stabilization of polar intermediates .

Q. How can researchers mitigate discrepancies in toxicity assessments for halogenated cyclohexanones?

Methodological Answer:

- In Vivo Micronucleus Assays : Test bone marrow cells in rodent models to evaluate genotoxicity, using mitomycin C as a positive control .

- Dose-Response Modeling : Apply Hill equation fits to distinguish threshold effects from linear low-dose risks.

- Comparative Metabolomics : LC-MS/MS identifies metabolite profiles (e.g., glutathione adducts) linked to detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.